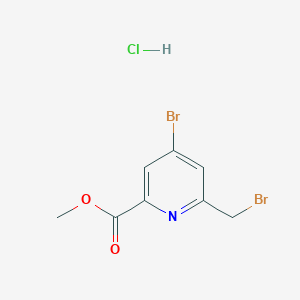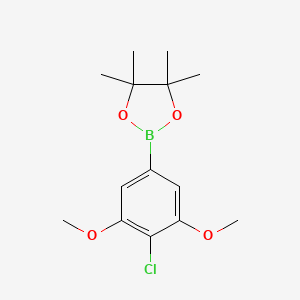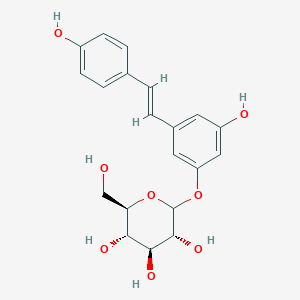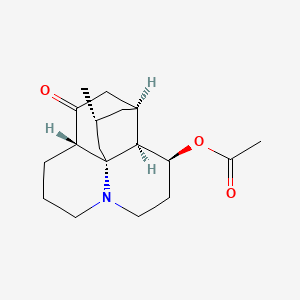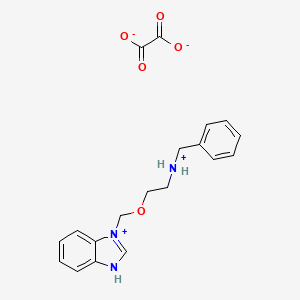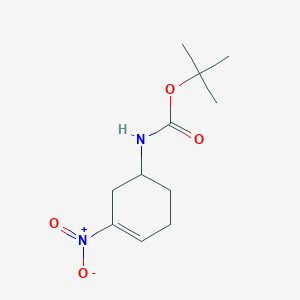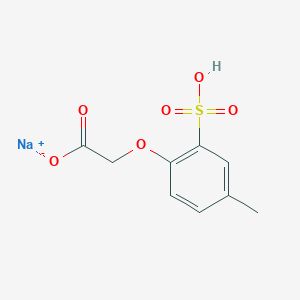
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt is a chemical compound with the molecular formula C9H9O6SNa. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (4-methylsulfophenoxy) group, and the compound is neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-methylsulfophenoxy)-, monosodium salt typically involves the sulfonation of 4-methylphenol (p-cresol) followed by esterification with acetic acid. The reaction conditions often require the use of a sulfonating agent such as sulfuric acid or chlorosulfonic acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the controlled addition of sulfonating agents and neutralizing agents, followed by purification steps such as crystallization or filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer component in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (4-methylsulfophenoxy)-, monosodium salt involves its interaction with specific molecular targets. The sulfonate group can participate in ionic interactions with proteins and enzymes, potentially altering their activity. The compound may also act as a surfactant, affecting the solubility and stability of other molecules in solution.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (4-methylphenoxy)-, monosodium salt: Similar structure but lacks the sulfonate group.
Acetic acid, (4-chlorophenoxy)-, monosodium salt: Contains a chlorine atom instead of a methylsulfonyl group.
Acetic acid, (4-nitrophenoxy)-, monosodium salt: Contains a nitro group instead of a methylsulfonyl group.
Uniqueness
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt is unique due to the presence of the sulfonate group, which imparts distinct chemical properties such as increased solubility in water and the ability to participate in specific ionic interactions. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
35038-81-4 |
|---|---|
Molecular Formula |
C9H9NaO6S |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
sodium;2-(4-methyl-2-sulfophenoxy)acetate |
InChI |
InChI=1S/C9H10O6S.Na/c1-6-2-3-7(15-5-9(10)11)8(4-6)16(12,13)14;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1 |
InChI Key |
RJTAXJXQJCDFOY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


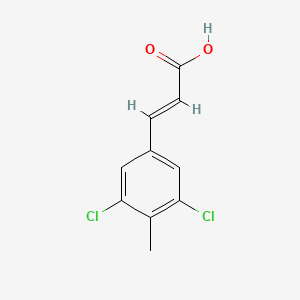
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
![((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728435.png)
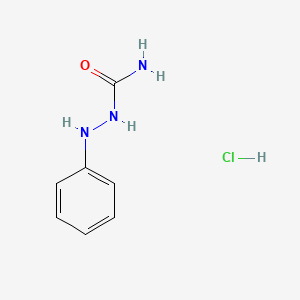
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)
![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
